Hydronidone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

has antifibrotic activity; structure in first source

Propriétés

IUPAC Name |

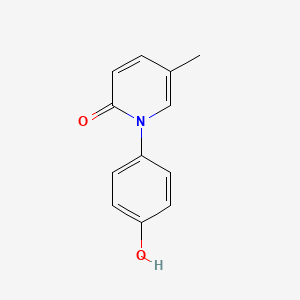

1-(4-hydroxyphenyl)-5-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETTXQJYJRFTFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459058 |

Source

|

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851518-71-3 |

Source

|

| Record name | Hydronidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydronidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRONIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydronidone's Core Mechanism of Action in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydronidone (F351) is an investigational small molecule drug that has demonstrated significant anti-fibrotic effects in both preclinical models and human clinical trials for liver fibrosis, particularly in the context of chronic hepatitis B (CHB).[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its multi-pathway modulation of key fibrogenic processes. It provides a detailed overview of the signaling cascades it targets, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the complex biological interactions through detailed diagrams.

Introduction: The Challenge of Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which distorts the hepatic architecture and can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[3] Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis.[3][4] Upon liver injury, quiescent HSCs transdifferentiate into proliferative, fibrogenic myofibroblasts, which produce large quantities of ECM components, most notably collagen.[3][4] Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in HSC activation and the progression of liver fibrosis.[5][6]

This compound, a novel pyridine derivative and a structural analogue of pirfenidone, has emerged as a promising therapeutic candidate for liver fibrosis.[1][7][8] It has been designed to offer an improved safety profile, particularly concerning hepatotoxicity, compared to its predecessor.[8][9] Clinical trials have shown that this compound can significantly reverse liver fibrosis in patients with CHB.[1][9]

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-fibrotic effects through a multi-pronged mechanism that converges on the inhibition of HSC activation and the promotion of their apoptosis.[10][11] The core of its action involves the modulation of at least three critical signaling pathways: the TGF-β/Smad pathway, the p38 MAPK pathway, and the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway.[1][5][12]

Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a central driver of liver fibrosis. This compound interferes with this pathway at multiple levels:

-

Upregulation of Smad7: this compound significantly upregulates the expression of Smad7, an inhibitory Smad protein.[1][7] Smad7 plays a crucial role in the negative feedback regulation of TGF-β signaling.[7]

-

Smad7-Mediated Degradation of TGF-β Receptor I (TGFβRI): The increased expression of Smad7 promoted by this compound leads to the degradation of TGFβRI.[4][7] This action effectively blunts the cellular response to TGF-β.

-

Inhibition of Smad2/3 Phosphorylation: By downregulating TGFβRI, this compound suppresses the phosphorylation of Smad2 and Smad3, the key downstream effectors of the canonical TGF-β pathway.[1][13] This prevents their translocation to the nucleus and subsequent transcription of pro-fibrotic genes, such as those encoding collagen.[13]

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in liver fibrosis. This compound has been shown to inhibit this pathway:

-

Inhibition of p38γ Kinase Activity: this compound exhibits enhanced potency in inhibiting the activity of p38γ kinase, an isoform that plays a pivotal role in TGF-β-stimulated collagen production.[1][2][5]

-

Attenuation of Downstream Signaling: By inhibiting p38 phosphorylation, this compound attenuates the downstream signaling events that contribute to HSC activation and ECM deposition.[13]

Induction of Apoptosis in Activated HSCs via Endoplasmic Reticulum Stress

Recent studies have revealed another crucial aspect of this compound's mechanism: the induction of apoptosis in activated HSCs.[11][12] This pro-apoptotic effect is mediated through the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway.[12]

-

Triggering of Endoplasmic Reticulum Stress: this compound treatment triggers ERS in activated HSCs.[12]

-

Activation of the IRE1α-ASK1-JNK Pathway: The induction of ERS subsequently activates the IRE1α-ASK1-JNK signaling cascade.[12]

-

Mitochondrial Dysfunction and Apoptosis: This signaling cascade leads to mitochondrial dysfunction, characterized by an influx of cytochrome c from the mitochondria into the cytoplasm, ultimately triggering the apoptotic cell death of activated HSCs.[12]

Quantitative Data from Preclinical and Clinical Studies

The anti-fibrotic efficacy of this compound has been demonstrated in various preclinical models and confirmed in human clinical trials.

Table 1: Summary of Preclinical Efficacy Data

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice | This compound | Attenuated liver damage and collagen accumulation; reduced expression of fibrosis-related genes. | [7] |

| 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced liver fibrosis in mice | This compound | Attenuated liver damage and collagen accumulation; reduced expression of fibrosis-related genes. | [7] |

| CCl₄-induced liver fibrosis in rats | This compound (100 and 250 mg/kg) | Improved liver function, reduced hydroxyproline content, and significantly alleviated liver fibrosis. | [13] |

| Western diet and CCl₄-induced MASH model in mice | This compound (15-50 mg/kg) | Reduced MASH score and significantly inhibited fibrosis and cell ballooning. | [4] |

| Dimethylnitrosamine (DMN)-induced liver fibrosis in rats | This compound | Robust anti-fibrotic activity. | [1] |

| Human serum albumin (HSA)-induced liver fibrosis in rats | This compound | Robust anti-fibrotic activity. | [1] |

Table 2: Summary of Clinical Trial Efficacy Data

| Clinical Trial Phase | Patient Population | Treatment | Primary Endpoint | Key Results | Reference |

| Phase 2 | Chronic Hepatitis B with liver fibrosis | This compound (180, 270, 360 mg/day) + Entecavir vs. Placebo + Entecavir | ≥1 Ishak score reduction at 52 weeks | 270 mg dose showed the best efficacy: 54.8% of patients achieved the primary endpoint vs. 25.6% in the placebo group (P = 0.006). | [9][14] |

| Phase 3 | Chronic Hepatitis B with liver fibrosis | This compound (270 mg/day) + Entecavir vs. Placebo + Entecavir | ≥1 Ishak score reduction at 52 weeks | Statistically significant proportion of patients receiving this compound achieved the primary endpoint compared to placebo (P=0.0002). | [1][2] |

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols used in key studies investigating the mechanism and efficacy of this compound.

Preclinical Animal Models of Liver Fibrosis

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis:

-

Induction: Intraperitoneal or subcutaneous injection of CCl₄ (dissolved in olive oil or corn oil) typically twice a week for several weeks to induce chronic liver injury and fibrosis.[7][13]

-

Treatment: this compound administered orally by gavage daily.[13]

-

Endpoints: Serum liver function tests (ALT, AST), liver histology (H&E and Sirius Red staining), hydroxyproline content in liver tissue, and expression of fibrosis-related genes (e.g., α-SMA, collagen type I) by Western blotting or qPCR.[7][13]

-

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis:

-

Animals: Male C57BL/6 mice.[7]

-

Induction: Mice are fed a diet containing 0.1% DDC for several weeks to induce cholestatic liver injury and fibrosis.[7]

-

Treatment: Oral administration of this compound.[7]

-

Endpoints: Similar to the CCl₄ model, including histological analysis and molecular markers of fibrosis.[7]

-

-

MASH Model:

-

Animals: Mice.[4]

-

Induction: A combination of a Western high-fat diet and CCl₄ injections to induce metabolic dysfunction-associated steatohepatitis (MASH) with significant fibrosis.[4]

-

Treatment: Oral administration of this compound.[4]

-

Endpoints: MASH score, assessment of fibrosis, and cellular ballooning.[4]

-

In Vitro Cell-Based Assays

-

Cell Lines: Human hepatic stellate cell line (LX-2) is commonly used.[12][13]

-

Activation of HSCs: HSCs are typically activated by treatment with TGF-β1.[13]

-

Treatment: Activated HSCs are treated with varying concentrations of this compound.[13]

-

Endpoints:

-

Gene and Protein Expression: Expression levels of α-SMA, collagen type I, and phosphorylated proteins in the TGF-β and p38 MAPK pathways (e.g., p-Smad3, p-p38) are measured by Western blotting and qPCR.[13]

-

Apoptosis Assays: Apoptosis is assessed using methods such as TUNEL staining or flow cytometry for Annexin V/PI staining.[12]

-

Investigation of ERS: The expression of ERS-related proteins (e.g., IRE1α) is determined by Western blotting.[12]

-

Gene Knockdown: Small interfering RNA (siRNA) is used to knock down the expression of specific genes (e.g., Smad7, IRE1α, ASK1) to confirm their role in this compound's mechanism of action.[7][12]

-

Clinical Trial Design and Endpoints

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[8][9]

-

Patient Population: Patients with chronic hepatitis B and biopsy-confirmed significant liver fibrosis (e.g., Ishak score ≥ 3).[8]

-

Intervention: Oral administration of this compound (e.g., 270 mg/day) or placebo, in addition to standard antiviral therapy (e.g., entecavir).[1][9]

-

Primary Endpoint: Histological improvement in liver fibrosis, defined as a decrease of at least one stage in the Ishak fibrosis score at the end of treatment compared to baseline.[8][9]

-

Secondary Endpoints: Improvement in liver inflammation grade without worsening of fibrosis, safety, and tolerability.[5][6]

-

Biopsy Analysis: Liver biopsies are performed at baseline and at the end of the treatment period. Biopsy slides are independently reviewed by multiple pathologists in a blinded manner.[15]

Conclusion

This compound represents a significant advancement in the development of anti-fibrotic therapies for chronic liver disease. Its multifaceted mechanism of action, which involves the concurrent inhibition of the pro-fibrotic TGF-β/Smad and p38 MAPK pathways, along with the induction of apoptosis in activated HSCs via the ERS pathway, underscores its potential as a potent and targeted therapeutic agent. The robust preclinical data, corroborated by positive results from late-stage clinical trials, provide a strong rationale for its continued development and potential future use as a first-in-class treatment for liver fibrosis. This guide provides a comprehensive overview of the core scientific principles underlying this compound's therapeutic effects, offering a valuable resource for researchers and clinicians in the field of hepatology and drug development.

References

- 1. Gyre Therapeutics’ this compound Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 2. hcplive.com [hcplive.com]

- 3. researchgate.net [researchgate.net]

- 4. gyretx.com [gyretx.com]

- 5. ir.catalystbiosciences.com [ir.catalystbiosciences.com]

- 6. ir.gyretx.com [ir.gyretx.com]

- 7. This compound ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial [xiahepublishing.com]

- 9. This compound for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. investing.com [investing.com]

- 11. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis in activated hepatic stellate cells through endoplasmic reticulum stress-associated mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Hydroxynitone suppresses hepatic stellate cell activation by inhibiting TGF-β1 phosphorylation to alleviate CCl4-induced liver fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medpagetoday.com [medpagetoday.com]

- 15. ir.gyretx.com [ir.gyretx.com]

Hydronidone (F351): A Technical Guide to its Chemical Profile, Mechanism of Action, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone (also known as F351) is a novel, orally active small molecule currently under investigation as a promising anti-fibrotic agent. A structural analog of pirfenidone, this compound has been engineered to offer an improved safety and efficacy profile, particularly in the context of liver fibrosis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

This compound is a derivative of pirfenidone, characterized by the addition of a hydroxyl group. This modification is believed to contribute to its enhanced anti-fibrotic potency and favorable metabolic profile.

| Property | Value | Citation(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)-5-methylpyridin-2-one | [1] |

| Synonyms | F351, F-351, 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Canonical SMILES | CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | [1] |

| InChIKey | NETTXQJYJRFTFS-UHFFFAOYSA-N | [1] |

| CAS Number | 851518-71-3 | [1] |

Mechanism of Action

This compound exerts its anti-fibrotic effects primarily through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator in the pathogenesis of fibrosis. The activation of hepatic stellate cells (HSCs) is a key event in the progression of liver fibrosis, and this compound has been shown to inhibit this process.

The proposed mechanism of action involves a dual-pronged approach:

-

Upregulation of Smad7: this compound significantly increases the expression of Smad7, an inhibitory Smad protein.[2] Smad7, in turn, promotes the degradation of the TGF-β receptor I (TGFβRI).[2] This action effectively dampens the downstream signaling cascade initiated by TGF-β.

-

Inhibition of p38γ Kinase and Smad2/3 Pathways: By downregulating TGFβRI, this compound suppresses both the p38γ and the canonical Smad2/3 fibrogenic pathways.[3] This leads to a reduction in the synthesis of collagen and other extracellular matrix proteins, which are hallmarks of fibrosis.[3]

Furthermore, experimental studies have indicated that this compound can induce apoptosis in activated HSCs through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway.[4]

Preclinical and Clinical Evaluation

This compound has undergone extensive preclinical and clinical testing, primarily focusing on its efficacy and safety in the treatment of liver fibrosis associated with chronic hepatitis B (CHB).

Preclinical Studies

Experimental Protocols:

The anti-fibrotic properties of this compound have been evaluated in various animal models of liver fibrosis. These models are designed to mimic the chronic liver injury that leads to fibrosis in humans.

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: This is a widely used toxicant-induced model. CCl₄ is typically administered to rodents (mice or rats) via intraperitoneal injection two to three times a week for several weeks.[5] This repeated injury leads to chronic inflammation, hepatocyte necrosis, and subsequent activation of HSCs, resulting in the deposition of collagen and the development of fibrosis.

-

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis: This model induces cholestatic liver injury, which is another cause of fibrosis. Mice fed a diet supplemented with DDC develop biliary injury and a ductular reaction, leading to fibrosis.[5]

-

Assessment of Fibrosis: The extent of liver fibrosis in these models is assessed using various techniques, including:

-

Histological Analysis: Liver tissue sections are stained with dyes such as Sirius Red or Masson's trichrome to visualize collagen deposition. The severity of fibrosis is then scored using a semi-quantitative scoring system.

-

Gene Expression Analysis: The expression levels of pro-fibrotic genes (e.g., collagen type I, α-smooth muscle actin) are measured using techniques like quantitative real-time PCR.

-

Protein Analysis: The levels of fibrotic proteins are quantified using methods such as Western blotting or ELISA.

-

Clinical Trials

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of liver fibrosis in patients with chronic hepatitis B.

Experimental Protocols:

-

Study Design: Both the Phase 2 (NCT02499562) and Phase 3 (NCT05115942) trials were multicenter, randomized, double-blind, placebo-controlled studies conducted in China.[4][6]

-

Patient Population: The trials enrolled adult patients (aged 18-65 years) with CHB and significant liver fibrosis (Ishak score ≥ 3) confirmed by liver biopsy.[4][7]

-

Intervention: Patients were randomized to receive either placebo or different daily doses of oral this compound (180 mg, 270 mg, or 360 mg in the Phase 2 trial, and 270 mg in the Phase 3 trial) for 52 weeks.[4][6] All participants also received a baseline antiviral therapy of entecavir (0.5 mg/day).[4][6]

-

Primary Endpoint: The primary efficacy endpoint for both trials was the proportion of patients with an improvement in liver fibrosis by at least one stage (based on the Ishak scoring system) after 52 weeks of treatment, as assessed by a second liver biopsy.[4][6]

-

Secondary Endpoints: Secondary endpoints included the assessment of liver inflammation and other markers of liver health.[8]

Quantitative Data:

Table 1: Phase 2 Clinical Trial (NCT02499562) Efficacy Results [6]

| Treatment Group (daily dose) | Number of Patients | Fibrosis Improvement (≥1 Ishak Score Reduction) | p-value (vs. Placebo) |

| Placebo | 43 | 25.6% (11 patients) | - |

| This compound (180 mg) | 42 | 40.5% (17 patients) | 0.12 |

| This compound (270 mg) | 42 | 54.8% (23 patients) | 0.006 |

| This compound (360 mg) | 41 | 43.9% (18 patients) | 0.08 |

| All this compound Groups | 125 | 46.4% (58 patients) | 0.014 |

Table 2: Phase 3 Clinical Trial (NCT05115942) Topline Efficacy and Safety Results [3][8]

| Endpoint | Placebo Group | This compound (270 mg) Group | p-value |

| Primary Endpoint: Fibrosis Regression (≥1-stage improvement) | 29.84% | 52.85% | 0.0002 |

| Secondary Endpoint: Inflammation Improvement (≥1-grade improvement without fibrosis progression) | 34.82% | 49.57% | 0.0246 |

| Serious Adverse Events | 6.45% | 4.88% | N/A |

Conclusion

This compound (F351) has demonstrated a clear anti-fibrotic effect in both preclinical models and robust clinical trials. Its mechanism of action, centered on the modulation of the TGF-β signaling pathway through the upregulation of Smad7 and inhibition of p38γ, presents a targeted approach to mitigating the progression of liver fibrosis. The statistically significant and clinically meaningful results from the Phase 3 clinical trial in patients with CHB-associated liver fibrosis underscore its potential as a first-in-class therapeutic for this indication. Further research and development are ongoing to explore the full therapeutic potential of this compound in other fibrotic diseases.

References

- 1. Gyre Therapeutics Announces Publication of Protocol for [globenewswire.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. hcplive.com [hcplive.com]

- 4. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial [xiahepublishing.com]

- 5. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis [drug-dev.com]

A Technical Guide to Hydronidone: A Novel Inhibitor of Hepatic Stellate Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis[1][2][3]. Hydronidone (also known as F351), a novel pyridine derivative and a structural analog of pirfenidone, has emerged as a promising anti-fibrotic agent[1][4]. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound inhibits HSC activation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to Hepatic Stellate Cell Activation

In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they undergo a process of "activation," transdifferentiating into myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins, such as collagen, leading to the fibrotic scarring of the liver[3][5][6]. Key signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway, are central to this activation process[7]. Therefore, inhibiting HSC activation is a primary therapeutic strategy for liver fibrosis[3].

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects through a multi-faceted approach, primarily by targeting key signaling pathways within HSCs.

Inhibition of the TGF-β/Smad Signaling Pathway

The canonical TGF-β/Smad pathway is a major driver of fibrosis[7]. This compound has been shown to potently inhibit this pathway through a unique mechanism involving Smad7, an inhibitory Smad protein[1][4].

-

Upregulation of Smad7: this compound significantly upregulates the expression of Smad7 in HSCs[1][8].

-

Degradation of TGFβRI: The elevated Smad7 promotes the degradation of the TGF-β receptor I (TGFβRI)[1][4][9].

-

Suppression of Smad2/3 Phosphorylation: By reducing the levels of TGFβRI, this compound effectively inhibits the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are crucial for the transcription of fibrotic genes[7][10].

Knockdown of Smad7 in vivo has been shown to block the anti-fibrotic effects of this compound, confirming the critical role of this mechanism[1][4].

Induction of Apoptosis in Activated HSCs

Beyond inhibiting their activation, this compound also induces apoptosis (programmed cell death) in already activated HSCs. This contributes to the resolution of fibrosis.

-

Endoplasmic Reticulum Stress (ERS): this compound triggers endoplasmic reticulum stress in activated HSCs[9][11].

-

Activation of the IRE1α-ASK1-JNK Pathway: The ERS, in turn, activates the IRE1α-ASK1-JNK signaling cascade[11].

-

Mitochondrial Apoptotic Pathway: This signaling leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm, ultimately triggering the mitochondrial apoptotic pathway[9][11].

Inhibition of p38γ Kinase

This compound also demonstrates inhibitory effects on p38γ kinase, another recognized critical event in the development and progression of liver fibrosis[8][12].

The multifaceted mechanism of this compound is visualized in the signaling pathway diagrams below.

Quantitative Data on this compound's Efficacy

The anti-fibrotic effects of this compound have been quantified in numerous preclinical and clinical studies.

Preclinical In Vitro Data

In studies using the human hepatic stellate cell line LX-2, this compound dose-dependently decreased the expression of fibrotic markers[10]. In TGF-β-induced fibrotic differentiation in lung fibroblast cell lines (LL29 and DHLF), this compound at concentrations of 62.5, 125, and 250 μM significantly attenuated the expression of fibrotic markers, showing greater efficacy than 500 μM of pirfenidone[13].

| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |

| LX-2 | This compound | Dose-dependent | Decreased α-SMA and Collagen Type I expression | [10] |

| LL29, DHLF | This compound | 62.5, 125, 250 | Attenuated fibrotic marker expression | [13] |

| LL29, DHLF | Pirfenidone | 500 | Less effective than this compound | [13] |

Preclinical In Vivo Data

In animal models of liver fibrosis induced by carbon tetrachloride (CCl4) or 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), this compound attenuated liver damage, reduced collagen accumulation, and decreased the expression of fibrosis-related genes[1][4]. In a murine MASH model, this compound showed protective effects in a dose range of 15–50 mg/kg by reducing the MASH score and significantly inhibiting fibrosis and cell ballooning[8].

| Animal Model | Inducing Agent | This compound Dose (mg/kg) | Key Findings | Reference |

| Mouse | CCl4, DDC | Not specified | Attenuated liver damage, reduced collagen | [1][4] |

| Mouse | Western Diet + CCl4 | 15 - 50 | Reduced MASH score, inhibited fibrosis | [8] |

| Rat | CCl4 | Not specified | Improved liver function, reduced hydroxyproline | [10] |

Clinical Trial Data

This compound has undergone extensive clinical evaluation, particularly for liver fibrosis associated with chronic hepatitis B (CHB).

Phase 2 Clinical Trial: In a Phase 2 trial, this compound added to entecavir treatment resulted in a significant histological improvement of liver fibrosis[9][14]. The 270 mg/day dose showed the best regression rate[9][14][15].

| Group | Fibrosis Improvement Endpoint Achieved | p-value | Reference |

| Placebo | 25.6% (11/43) | - | [14][15] |

| This compound (180 mg/day) | 40.5% (17/42) | 0.12 | [15] |

| This compound (270 mg/day) | 54.8% (23/42) | 0.006 | [15] |

| This compound (360 mg/day) | 43.9% (18/41) | 0.08 | [15] |

| All this compound Groups | 46.4% (58/125) | 0.014 | [14] |

Phase 3 Clinical Trial (52-week, randomized, double-blind, placebo-controlled): The pivotal Phase 3 trial confirmed the efficacy and safety of this compound (270 mg/day) in patients with CHB-associated liver fibrosis[12][16][17].

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| ≥1-stage fibrosis regression (Ishak score) | 52.85% | 29.84% | 0.0002 | [16] |

| ≥1-grade inflammation improvement | 49.57% | 34.82% | 0.0246 | |

| Serious Adverse Events | 4.88% | 6.45% | - | [12][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.

In Vivo Liver Fibrosis Models

-

CCl4-Induced Model: Mice or rats are intraperitoneally injected with carbon tetrachloride (CCl4), typically twice a week for several weeks, to induce chronic liver injury and fibrosis[1][4][10]. This compound is administered orally daily.

-

DDC-Induced Model: Mice are fed a diet containing 0.1% 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) to induce cholestatic liver injury and fibrosis[1][4][11].

-

MASH Model: A combination of a Western high-fat diet and CCl4 injections is used to induce metabolic dysfunction-associated steatohepatitis (MASH) with significant fibrosis[8].

References

- 1. This compound ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hepatic Stellate Cell Activation Suppresses Tumorigenicity of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Hepatic Stellate Cells for the Treatment of Liver Fibrosis by Natural Products: Is It the Dawning of a New Era? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of let-7b in the inhibition of hepatic stellate cell activation by rSjP40 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the therapeutic potential of TGF-β inhibitors for liver fibrosis: targeting multiple signaling pathways | EurekAlert! [eurekalert.org]

- 8. gyretx.com [gyretx.com]

- 9. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Hydroxynitone suppresses hepatic stellate cell activation by inhibiting TGF-β1 phosphorylation to alleviate CCl4-induced liver fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis in activated hepatic stellate cells through endoplasmic reticulum stress-associated mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hcplive.com [hcplive.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial [xiahepublishing.com]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. Gyre Therapeutics’ this compound Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Hydronidone's Engagement with the TGF-β Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Hydronidone, a novel pyridine derivative and structural analog of pirfenidone, is emerging as a potent anti-fibrotic agent. Its therapeutic potential lies in its multifaceted modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mediator of fibrosis in various organs. This technical guide synthesizes the current understanding of this compound's molecular targets within this pathway, presenting key quantitative data and experimental methodologies to support further research and development.

Core Molecular Interactions

This compound exerts its anti-fibrotic effects by intervening at multiple points in the TGF-β signaling cascade, impacting both the canonical Smad-dependent and non-canonical Smad-independent pathways. The primary mechanisms of action identified are the upregulation of Smad7, subsequent degradation of the TGF-β receptor I (TGFβRI), and inhibition of downstream effector proteins.

Modulation of the Canonical TGF-β/Smad Pathway

The canonical TGF-β pathway is a central driver of fibrogenesis. This compound's primary intervention point is the upregulation of Smad7, an inhibitory Smad protein.[1][2][3] This upregulation leads to the degradation of TGFβRI, thereby attenuating the downstream signaling cascade.[1][2][3] This mechanism has been observed in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3]

Molecular docking studies further suggest that this compound may directly bind to the TGF-β receptor-1 kinase, potentially contributing to the inhibition of its activity.[4] A notable docking score of -7.245 kcal/mol has been reported, indicating a strong binding affinity.[4]

The culmination of these actions is the significant attenuation of Smad2/3 phosphorylation.[4][5] Phosphorylated Smad2/3 complexes are responsible for translocating to the nucleus and activating the transcription of pro-fibrotic genes. By inhibiting their phosphorylation, this compound effectively blunts the pro-fibrotic cellular response.

Influence on Non-Canonical TGF-β Signaling

Beyond the canonical Smad pathway, this compound also demonstrates inhibitory effects on non-canonical TGF-β signaling pathways. Notably, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[5] Several sources also highlight the inhibition of p38γ kinase activity as a key mechanism.[6][7][8][9][10]

Furthermore, studies have indicated that this compound can attenuate the phosphorylation of other non-Smad pathway components, including ERK and Akt, in response to TGF-β1 stimulation.[5] This suggests a broader modulatory role for this compound in controlling the cellular fibrotic response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's effects.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration(s) | Key Findings | Reference |

| LL29 and DHLF cells | TGF-β-induced fibrotic differentiation | 62.5, 125, and 250 μM | Significantly attenuated the expression of fibrotic markers at both gene and protein levels. Demonstrated greater efficacy than pirfenidone (500 μM). | [4][11] |

| LX-2 cells (human hepatic stellate cells) | TGF-β1 stimulation | Not specified | Dose-dependently decreased the expression of α-SMA and collagen type I. Attenuated the phosphorylation of Smad3, P38, ERK, and Akt. | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage(s) | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis mouse model | This compound | 25 and 50 mg/kg | Significantly attenuated pathological changes, improved lung function, and suppressed fibrotic gene and protein expression. More effective than pirfenidone (100 mg/kg). | [4] |

| Carbon tetrachloride (CCl4)-induced liver fibrosis rat model | This compound | 100 and 250 mg/kg | Improved liver function, reduced hydroxyproline content, and significantly alleviated liver fibrosis. | [5] |

| CCl4 and Western diet-induced murine MASH model | This compound | 15 - 50 mg/kg | Reduced MASH score and significantly inhibited fibrosis and cell ballooning. | [12] |

Table 3: Clinical Trial Data for this compound in Chronic Hepatitis B (CHB)-Associated Liver Fibrosis

| Phase | Dosage | Primary Endpoint | Results | Reference |

| Phase 2 | 180, 270, or 360 mg/day | Histological improvement of liver fibrosis | 46.4% of patients in the this compound group achieved the endpoint vs. 25.6% in the placebo group (P = 0.014). The 270 mg dose showed the best regression rate (54.8%). | [2] |

| Phase 3 | 270 mg/day | ≥1-stage regression in liver fibrosis (Ishak score) | Statistically significant proportion of patients achieved the endpoint compared to placebo (P=0.0002). 52.85% in the this compound group vs. 29.84% in the placebo group. | [6][9] |

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and this compound's points of intervention.

Caption: this compound's multifaceted inhibition of the TGF-β signaling pathway.

Detailed Experimental Protocols

The following methodologies are central to elucidating this compound's mechanism of action.

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To determine the effect of this compound on the protein levels of key signaling molecules (e.g., α-SMA, collagen type I) and the phosphorylation status of effector proteins (e.g., Smad3, p38, ERK, Akt).

-

Methodology:

-

Cell Culture and Treatment: Human hepatic stellate cell lines (e.g., LX-2) are cultured and stimulated with TGF-β1 in the presence or absence of varying concentrations of this compound.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-α-SMA, anti-collagen type I, anti-phospho-Smad3, anti-phospho-p38, etc.) and loading controls (e.g., anti-β-actin or anti-GAPDH).

-

Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

-

Animal Models of Fibrosis

-

Objective: To evaluate the in vivo efficacy of this compound in reducing fibrosis in relevant animal models.

-

Methodology (Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model):

-

Induction of Fibrosis: Male Sprague-Dawley rats or mice are intraperitoneally injected with CCl4 (typically mixed with olive oil) over several weeks to induce liver fibrosis.

-

Treatment: Animals are randomized to receive vehicle control, this compound (at various doses, e.g., 100 and 250 mg/kg), or a positive control like pirfenidone, typically administered daily by oral gavage.

-

Assessment:

-

Serum Analysis: Blood samples are collected to measure liver function parameters (e.g., ALT, AST).

-

Histopathology: Liver tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.

-

Hydroxyproline Assay: The hydroxyproline content in the liver tissue, a quantitative measure of collagen, is determined.

-

Immunohistochemistry/Western Blotting: Expression of fibrotic markers (e.g., α-SMA, collagen I) in liver tissue is assessed.

-

-

References

- 1. This compound ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial [xiahepublishing.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Hydroxynitone suppresses hepatic stellate cell activation by inhibiting TGF-β1 phosphorylation to alleviate CCl4-induced liver fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ir.gyretx.com [ir.gyretx.com]

- 7. ir.catalystbiosciences.com [ir.catalystbiosciences.com]

- 8. hcplive.com [hcplive.com]

- 9. Gyre Therapeutics’ this compound Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 10. Gyre Therapeutics’ this compound Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gyretx.com [gyretx.com]

Preclinical Profile of Hydronidone: A Novel Anti-Fibrotic Agent

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydronidone (F351), a structural analogue of pirfenidone, has emerged as a promising anti-fibrotic therapeutic candidate with a potentially improved safety profile. Extensive preclinical investigations have demonstrated its efficacy in mitigating fibrosis in various organ systems, primarily through the modulation of key signaling pathways involved in fibrogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-fibrotic effects in liver and pulmonary fibrosis models. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeting Core Fibrotic Pathways

This compound exerts its anti-fibrotic effects by modulating critical signaling cascades, most notably the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis. Its mechanism is multifaceted, involving the regulation of both canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling.

Two key pathways have been identified:

-

TGF-β/p38γ/Smad7 Axis: this compound upregulates the inhibitory protein Smad7. Smad7 plays a crucial role in the negative feedback loop of TGF-β signaling by promoting the degradation of the TGF-β receptor I (TGFβRI).[1] This action is complemented by the inhibition of p38γ kinase, a downstream effector in the TGF-β pathway.[2]

-

TGF-β/Smad2/3 Axis: By upregulating Smad7 and inhibiting upstream signaling, this compound effectively suppresses the phosphorylation of Smad2 and Smad3, key mediators that translocate to the nucleus to activate the transcription of pro-fibrotic genes.[2]

Beyond the Smad pathway, this compound has also been shown to attenuate the phosphorylation of other signaling molecules such as ERK and Akt in response to TGF-β1 stimulation.[3]

Signaling Pathway Diagrams

// Nodes TGF_beta [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR1_2 [label="TGF-βRI/II Receptor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; p38g [label="p38γ", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad2_3 [label="Smad2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Smad2_3 [label="p-Smad2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad_complex [label="Smad Complex", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", height=1.5]; Fibroblast_activation [label="Fibroblast Activation\n(α-SMA, Collagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad7 [label="Smad7", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGFBR1_2; TGFBR1_2 -> p38g; TGFBR1_2 -> Smad2_3; Smad2_3 -> p_Smad2_3 [label="P"]; p_Smad2_3 -> Smad_complex; Smad4 -> Smad_complex; Smad_complex -> Nucleus [label="Transcription"]; Nucleus -> Fibroblast_activation; p38g -> Fibroblast_activation;

This compound -> p38g [arrowhead=tee, color="#EA4335"]; this compound -> p_Smad2_3 [arrowhead=tee, color="#EA4335"]; this compound -> Smad7 [arrowhead=normal, color="#34A853"]; Smad7 -> TGFBR1_2 [arrowhead=tee, color="#EA4335", label="Degradation"];

{rank=same; TGF_beta; this compound} {rank=same; p38g; p_Smad2_3} } . Caption: this compound's dual-action mechanism on the TGF-β pathway.

Preclinical Efficacy in Liver Fibrosis Models

This compound has demonstrated significant anti-fibrotic activity in several well-established preclinical models of liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is a widely used toxicant-induced model that mimics chronic liver injury.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Induction: Subcutaneous injection of CCl4 for an extended period (e.g., 6 weeks).[3]

-

Treatment: Daily oral gavage of this compound at doses of 100 mg/kg and 250 mg/kg.[3]

-

Key Assessments: Liver function tests, hepatic hydroxyproline content, and histological analysis of liver tissue (HE and Sirius Red staining).[3]

Quantitative Data Summary:

| Parameter | Model Control (CCl4) | This compound (100 mg/kg) | This compound (250 mg/kg) | Pirfenidone (250 mg/kg) |

| Hepatic Hydroxyproline Content | Significantly Increased | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.05) | Significantly Reduced |

| Liver Fibrosis Score | Severe Fibrosis | Significantly Alleviated (p < 0.05) | Significantly Alleviated (p < 0.05) | Alleviated |

Note: Specific numerical values for hydroxyproline content and fibrosis scores were not available in the provided search results, but statistical significance was reported.[3]

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis

The DDC model recapitulates features of cholestatic liver injury leading to fibrosis. This compound has been shown to attenuate liver damage and collagen accumulation in this model.[1]

Metabolic Associated Steatohepatitis (MASH) Model

A model combining a Western diet (WD) with CCl4 administration was used to mimic MASH with progressive fibrosis.[4]

Experimental Protocol:

-

Animal Model: Murine model.[4]

-

Induction: Western diet combined with CCl4 administration.[4]

-

Treatment: this compound administered at doses of 15 mg/kg and 50 mg/kg.[4]

-

Key Assessments: Histological evaluation of MASH score (including fibrosis and cell ballooning).[4]

Quantitative Data Summary:

| Parameter | Vehicle Control | This compound (15 mg/kg) | This compound (50 mg/kg) |

| Fibrosis | Extensive | Moderate Reduction | Marked Reduction |

| Cell Ballooning | Prominent | Mild Improvement | Moderate to Marked Improvement |

| MASH Score | Elevated | Partial Improvement | Substantial Improvement |

This data is based on qualitative descriptions from the search results.

Preclinical Efficacy in Pulmonary Fibrosis Models

This compound's anti-fibrotic potential has also been evaluated in the context of pulmonary fibrosis.

Bleomycin (BLM)-Induced Pulmonary Fibrosis

The intratracheal administration of bleomycin is the most common experimental model for idiopathic pulmonary fibrosis (IPF).[5]

Experimental Protocol:

-

Animal Model: Mouse model.[5]

-

Induction: A single intratracheal instillation of bleomycin (3 mg/kg).[5]

-

Treatment: this compound was administered for 14 days, starting 7 days after bleomycin instillation, at doses of 12.5, 25, and 50 mg/kg. Pirfenidone was used as a comparator at 100 mg/kg.[5]

-

Key Assessments: Histological analysis (Ashcroft score), collagen deposition (Picrosirius Red staining), and lung function parameters (FlexiVent).[5]

Quantitative Data Summary:

| Parameter | Sham Control | BLM Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Pirfenidone (100 mg/kg) |

| Ashcroft Score | - | Elevated | Significant Reduction | More Pronounced Reduction | 4.33 ± 0.28 |

| Collagen Deposition (%) | - | 10.33 ± 1.04 | Dose-dependent Reduction | Dose-dependent Reduction | - |

| Lung Function (Rrs, Rn, Ers, G, H) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | Comparable Reduction |

Specific values for the this compound groups' Ashcroft scores were not provided, but their effects were described as more pronounced than pirfenidone.[5]

In Vitro Studies

The anti-fibrotic effects of this compound have been corroborated in various cell-based assays.

Hepatic Stellate Cells (HSCs)

HSCs are the primary cell type responsible for collagen deposition in the liver.

Experimental Protocol:

-

Cell Line: Human hepatic stellate cell line LX-2.[3]

-

Stimulation: TGF-β1 to induce a pro-fibrotic phenotype.[3]

-

Treatment: this compound at various concentrations.

-

Key Assessments: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.[3]

Quantitative Data Summary:

-

This compound dose-dependently decreased the expression of α-SMA and collagen type I in LX-2 cells.[3]

-

At concentrations of 200 and 400 µM, this compound significantly suppressed TGF-β-induced elevation of α-SMA, COL1α1, and COL3α1.[5]

Lung Fibroblasts

Experimental Protocol:

-

Cell Lines: Human lung fibroblast cell lines LL29 and DHLF.[5]

-

Stimulation: TGF-β to induce fibrotic differentiation.[5]

-

Treatment: this compound at concentrations of 62.5, 125, and 250 µM. Pirfenidone (500 µM) was used as a comparator.[5]

-

Key Assessments: Gene and protein expression of fibrotic markers.[5]

Quantitative Data Summary:

-

This compound significantly attenuated the expression of fibrotic markers at both the gene and protein levels in a dose-dependent manner.[5]

-

This compound demonstrated greater efficacy compared to pirfenidone at the tested concentrations.[5]

Experimental Workflows

Workflow for CCl4-Induced Liver Fibrosis Model

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Model [label="Male SD Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Subcutaneous CCl4 Injection\n(6 Weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage\n(this compound/Pirfenidone/Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Assessments", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LFT [label="Liver Function Tests", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxyproline [label="Hepatic Hydroxyproline", fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histology (HE & Sirius Red)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Model; Animal_Model -> Induction; Induction -> Treatment; Treatment -> Assessment; Assessment -> LFT; Assessment -> Hydroxyproline; Assessment -> Histology; {LFT, Hydroxyproline, Histology} -> End; } . Caption: Workflow of the CCl4-induced liver fibrosis study.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Model [label="Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Intratracheal Bleomycin (Day 0)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Start [label="Start Treatment (Day 7)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily this compound/Pirfenidone/Vehicle\n(14 Days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Assessments (Day 21)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histology (Ashcroft Score,\nPicrosirius Red)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lung_Function [label="Lung Function (FlexiVent)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Model; Animal_Model -> Induction; Induction -> Treatment_Start; Treatment_Start -> Treatment; Treatment -> Assessment; Assessment -> Histology; Assessment -> Lung_Function; {Histology, Lung_Function} -> End; } . Caption: Workflow of the bleomycin-induced pulmonary fibrosis study.

Conclusion

The preclinical data strongly support the anti-fibrotic potential of this compound in both liver and lung fibrosis. Its mechanism of action, centered on the modulation of the TGF-β signaling pathway, provides a solid rationale for its development as a therapeutic agent for fibrotic diseases. The quantitative data from various in vivo and in vitro models consistently demonstrate its ability to reduce collagen deposition, inhibit the activation of fibrogenic cells, and improve organ function. These compelling preclinical findings warrant further clinical investigation of this compound as a novel treatment for patients with fibrotic disorders.

References

- 1. This compound ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gyre Therapeutics’ this compound Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 3. [Hydroxynitone suppresses hepatic stellate cell activation by inhibiting TGF-β1 phosphorylation to alleviate CCl4-induced liver fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gyretx.com [gyretx.com]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Pharmacological Profile of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, also known as 4-hydroxy-pirfenidone, is a metabolite of the anti-fibrotic and anti-inflammatory drug Pirfenidone. While Pirfenidone is primarily metabolized to the largely inactive 5-carboxy-pirfenidone, this hydroxylated metabolite has demonstrated potential pharmacological activity. This technical guide provides an in-depth overview of the known pharmacological properties of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, focusing on its role as a metabolite of Pirfenidone, its potential anti-fibrotic effects, and the experimental methodologies used for its characterization. The information is presented to aid researchers and drug development professionals in understanding the contribution of this metabolite to the overall therapeutic profile of Pirfenidone and to guide future research.

Introduction

Pirfenidone is an established therapeutic agent for the treatment of idiopathic pulmonary fibrosis (IPF). Its mechanism of action is multifaceted, involving the downregulation of profibrotic and inflammatory pathways. The in vivo disposition of Pirfenidone is characterized by extensive metabolism, primarily mediated by cytochrome P450 enzymes. While the major metabolic pathway leads to the formation of 5-carboxy-pirfenidone, an inactive metabolite, other minor metabolites, including N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, are also formed. Recent in vitro evidence suggests that this hydroxylated metabolite may possess intrinsic anti-fibrotic properties, warranting a closer examination of its pharmacological profile.

Pharmacological Properties

The primary known pharmacological activity of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone is its potential to exert anti-fibrotic effects. An in vitro study has shown that this metabolite, along with 5-carboxypirfenidone, can inhibit collagen synthesis in fibroblasts, a key process in the pathogenesis of fibrosis.

Anti-Fibrotic Activity

In a study utilizing a human lung fibroblast cell line (WI-38), N-(4-Hydroxyphenyl)-5-methyl-2-pyridone (referred to as PFD-OH) was evaluated for its ability to inhibit transforming growth factor-β1 (TGF-β1)-induced collagen synthesis. The results indicated that at concentrations of 300 and 1000 µM, N-(4-Hydroxyphenyl)-5-methyl-2-pyridone significantly reduced the hydroxyproline content in the cells, a key component of collagen.[1] This suggests that the metabolite may contribute to the overall anti-fibrotic efficacy of Pirfenidone therapy.[1]

Quantitative Data

Quantitative data for N-(4-Hydroxyphenyl)-5-methyl-2-pyridone is primarily available in the context of Pirfenidone pharmacokinetic studies. It is generally considered a minor metabolite compared to 5-carboxy-pirfenidone.

Table 1: In Vitro Anti-Fibrotic Activity of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone

| Cell Line | Treatment | Concentration (µM) | Endpoint | Result | Reference |

| WI-38 (Human Lung Fibroblasts) | TGF-β1 | - | Hydroxyproline Content | Increased | [1] |

| N-(4-Hydroxyphenyl)-5-methyl-2-pyridone | 300 | Hydroxyproline Content | Significant Decrease | [1] | |

| N-(4-Hydroxyphenyl)-5-methyl-2-pyridone | 1000 | Hydroxyproline Content | Significant Decrease | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Anti-Fibrotic Activity Assay

Objective: To evaluate the inhibitory effect of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone on TGF-β1-induced collagen synthesis in human lung fibroblasts.

Methodology:

-

Cell Culture: Human lung fibroblast cell line WI-38 is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with TGF-β1 to induce collagen synthesis. Concurrently, different concentrations of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone (e.g., 300 µM and 1000 µM) are added to the culture medium.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) to allow for collagen production.

-

Hydroxyproline Assay: After incubation, the intracellular hydroxyproline content is measured as an indicator of collagen synthesis. This typically involves the following steps:

-

Cell lysis to release intracellular contents.

-

Hydrolysis of the cell lysate with a strong acid (e.g., HCl) at an elevated temperature to break down collagen into its constituent amino acids.

-

Oxidation of hydroxyproline using an oxidizing agent (e.g., Chloramine-T).

-

Colorimetric reaction with a reagent such as p-dimethylaminobenzaldehyde.

-

Measurement of the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

-

-

Data Analysis: The hydroxyproline content in the treated groups is compared to that in the control group (treated with TGF-β1 alone) to determine the inhibitory effect of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone. Statistical analysis is performed to assess the significance of the observed differences.

Pharmacokinetic Analysis of Pirfenidone and its Metabolites

Objective: To quantify the concentrations of Pirfenidone and its metabolites, including N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, in biological matrices (e.g., plasma, urine).

Methodology:

-

Sample Collection: Blood or urine samples are collected from subjects at various time points following the administration of Pirfenidone.

-

Sample Preparation: The biological samples are processed to extract the analytes of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is typically added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analytes are separated on a suitable analytical column (e.g., C18) using a specific mobile phase gradient.

-

Mass Spectrometric Detection: The separated analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Pirfenidone, N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, and other metabolites, as well as the internal standard.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analytes.

-

Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Pirfenidone and the experimental workflow for assessing the anti-fibrotic activity of its metabolites.

Caption: Metabolic pathway of Pirfenidone.

Caption: Experimental workflow for in vitro anti-fibrotic assay.

Caption: Proposed inhibitory effect on TGF-β signaling.

Conclusion

N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, a metabolite of Pirfenidone, exhibits potential anti-fibrotic activity by inhibiting TGF-β1-induced collagen synthesis in vitro. Although considered a minor metabolite, its pharmacological contribution to the overall therapeutic effect of Pirfenidone should not be disregarded. Further research is warranted to fully elucidate its pharmacokinetic profile, mechanism of action, and potential clinical significance. The experimental protocols and data presented in this guide provide a foundation for future investigations into this and other drug metabolites.

References

Hydronidone: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydronidone (also known as F351) is a novel pyridone derivative, structurally analogous to pirfenidone, that has demonstrated significant anti-fibrotic properties. Initially developed by Shanghai Genomics, Inc., it has progressed through clinical trials, showing particular promise in the treatment of liver fibrosis. This technical guide provides a detailed overview of the discovery of this compound, its initial synthesis as outlined in the foundational patents, and its elucidated mechanism of action. The document includes structured data tables, detailed experimental protocols derived from patent literature, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound (F351) was developed as a structural analogue of pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis.[1] The aim of its development was to create a novel compound with potentially enhanced efficacy and an improved safety profile, particularly with reduced hepatotoxicity.[2] The discovery process, undertaken by Shanghai Genomics, Inc., led to the identification of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, which demonstrated potent anti-fibrotic activity.

Initial Synthesis

The initial synthesis of this compound, as described in the patent literature, involves a multi-step process. The following protocols are based on the general methods outlined in these patents, as a specific peer-reviewed publication with detailed experimental procedures from the initial discovery phase is not publicly available.

General Synthetic Pathway

The synthesis of this compound (N-(4-Hydroxyphenyl)-5-methyl-2-pyridone) can be conceptualized through the following workflow:

Experimental Protocols (Derived from Patent Literature)

The following are representative, generalized protocols based on descriptions in patents such as WO2018028506A1, which details a method for preparing this compound.

Protocol 1: Synthesis of a Key Intermediate

A common route to pyridone derivatives involves the cyclization of appropriate precursors. For a 5-methyl-2-pyridone core, this could involve the condensation of a β-keto ester with an amine, followed by cyclization.

Protocol 2: Coupling Reaction to form this compound

This step involves the coupling of the pyridone core with the 4-hydroxyphenyl moiety.

-

Reaction Setup: A mixture of a suitable 5-methyl-2-pyridone precursor (e.g., with a leaving group at the 1-position) and 4-aminophenol is prepared in a high-boiling point solvent.

-

Catalyst: A catalyst, such as a copper or palladium-based catalyst, may be employed to facilitate the coupling reaction.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent. The solid is then collected by filtration.

Protocol 3: Purification of this compound

-

Recrystallization: The crude this compound is dissolved in a suitable hot solvent (e.g., ethanol or a mixture of solvents) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.

-

Chromatography: If further purification is required, column chromatography using silica gel can be employed, with an appropriate solvent system to elute the final product.

Note: The above protocols are generalized interpretations from patent literature and lack the specific quantities, yields, and reaction times that would be present in a detailed laboratory notebook or a peer-reviewed publication.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a multi-faceted mechanism, primarily by targeting key signaling pathways involved in the progression of fibrosis. Its mechanism involves the inhibition of p38γ kinase activity and TGF-β1-induced collagen synthesis in hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.[3][6] Furthermore, this compound demonstrates anti-proliferative activity in HSCs by upregulating Smad7. This upregulation leads to the downregulation of TGF-βRI, which in turn suppresses both the p38γ and Smad2/3 fibrogenic pathways.[6][7]

The signaling pathway targeted by this compound can be visualized as follows:

Quantitative Data

While detailed quantitative data from the initial synthesis is not publicly available, data from clinical trials provide insights into the efficacy of this compound.

Table 1: Phase 2 Clinical Trial Efficacy Data for this compound in CHB-associated Liver Fibrosis [8]

| Treatment Group | N | Fibrosis Improvement (≥1 Ishak score reduction) | p-value (vs. Placebo) |

| Placebo | 43 | 25.6% (11 patients) | - |

| This compound 180 mg/day | 42 | 40.5% (17 patients) | 0.12 |

| This compound 270 mg/day | 42 | 54.8% (23 patients) | 0.006 |

| This compound 360 mg/day | 41 | 43.9% (18 patients) | 0.08 |

| Combined this compound | 125 | 46.4% (58 patients) | 0.014 |

Table 2: Phase 3 Clinical Trial Efficacy Data for this compound in CHB-associated Liver Fibrosis [7]

| Treatment Group | N | Fibrosis Regression (≥1-stage) | p-value (vs. Placebo) |

| Placebo | - | 29.84% | - |

| This compound 270 mg/day | - | 52.85% | 0.0002 |

Conclusion

This compound represents a significant advancement in the search for effective anti-fibrotic therapies. Its discovery and development, originating from the structural modification of pirfenidone, have led to a promising clinical candidate for liver fibrosis. While detailed information on its initial synthesis is primarily confined to patent literature, the available data clearly outlines its mechanism of action and its clinical efficacy. Further research into the synthesis and biological activities of this compound and its analogues may open new avenues for the treatment of a wide range of fibrotic diseases.

References

- 1. Gyre Therapeutics’ this compound Met the Primary Endpoint and [globenewswire.com]

- 2. Action Plan of Shanghai Municipality on Accelerating the Sourcing of Synthetic Biological Innovation and Building a High-end Biomanufacturing Industry Cluster (2023-2025)_Bulletin [english.shanghai.gov.cn]

- 3. CN1878757A - Pyridone derivatives and their applications - Google Patents [patents.google.com]

- 4. Shanghai Genomics announces discovery collaboration | Drug Discovery News [drugdiscoverynews.com]

- 5. GNI and Shanghai Genomics, Inc. to Start China Clinical Trials of Liver Drug - BioSpace [biospace.com]

- 6. hcplive.com [hcplive.com]

- 7. ir.gyretx.com [ir.gyretx.com]

- 8. This compound for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydronidone in a CCl4-Induced Mouse Model of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Hydronidone in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-fibrotic efficacy of this compound.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] this compound (F351), a novel pyridine derivative and structural analog of pirfenidone, has emerged as a promising therapeutic agent for liver fibrosis.[1][4] Preclinical studies have demonstrated its potent anti-fibrotic effects in various animal models, including the widely used CCl4-induced liver fibrosis model in mice.[1][5][6]

This compound's mechanism of action primarily involves the inhibition of hepatic stellate cell (HSC) activation, a critical event in liver fibrogenesis.[1][5] It upregulates Smad7, which promotes the degradation of the transforming growth factor-β receptor I (TGFβRI), thereby inhibiting the pro-fibrotic TGF-β/Smad signaling pathway.[1][7] Additionally, this compound has been shown to inhibit p38γ kinase activity and induce apoptosis in activated HSCs.[8][9]

Experimental Protocols

CCl4-Induced Liver Fibrosis Mouse Model

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4).

Materials:

-

Male C57BL/6J mice (7-8 weeks old)[10]

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection or oral gavage

Procedure:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Preparation of CCl4 solution: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. For example, mix 1 ml of CCl4 with 9 ml of oil.

-

Induction of Fibrosis: Administer the CCl4 solution to mice via intraperitoneal injection or oral gavage. A common protocol involves twice-weekly injections for 4-8 weeks to establish significant fibrosis.[2][10] The exact duration can be adjusted to achieve the desired severity of fibrosis.

-

Control Group: Administer the vehicle (olive oil or corn oil) to the control group of mice following the same injection schedule and volume as the CCl4-treated group.

-

Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

This compound Treatment Protocol

This protocol outlines the administration of this compound to the CCl4-induced liver fibrosis mouse model.

Materials:

-

This compound

-

Vehicle for this compound (e.g., saline, carboxymethyl cellulose)

-

Syringes and needles for oral gavage

Procedure:

-

Group Allocation: After the initial 4-8 weeks of CCl4 induction, randomly divide the fibrotic mice into treatment and vehicle control groups.

-

Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

This compound Administration: Administer this compound to the treatment groups via oral gavage.

-

Dosage: Effective doses in mouse models have been reported in the range of 15-50 mg/kg body weight, administered daily.[5]

-

-

Treatment Duration: Continue the this compound treatment for a period of 4-8 weeks, concurrent with or following the cessation of CCl4 administration, depending on the study design (prophylactic or therapeutic).

-

Control Groups:

-

Fibrosis Model Control: Continue to administer the vehicle for this compound to a group of CCl4-treated mice.

-

Normal Control: A group of healthy mice receiving no CCl4 or treatment.

-

-

Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.

Data Presentation

The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a CCl4-induced liver fibrosis model.

Table 1: Effects of this compound on Serum Liver Function Markers

| Group | ALT (U/L) | AST (U/L) |

| Normal Control | Decrease | Decrease |